4-O-Methyl-beta-D-glucuronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methyl-Beta-D-Glucuronic Acid typically involves the methylation of glucuronic acid. One method includes the use of methyl iodide in the presence of a base such as sodium hydroxide . Another approach involves the enzymatic bioconversion of beechwood xylan, where enzymes like Depol 670L from Trichoderma reesei are used .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis, which is preferred due to its high efficiency and environmental friendliness . This method involves the use of whole cell catalysis or multi-enzyme cascades to convert glucuronic acid into its methylated derivative.
Chemical Reactions Analysis
Types of Reactions: 4-O-Methyl-Beta-D-Glucuronic Acid undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like methyl iodide in the presence of a base.
Major Products: The major products formed from these reactions include various methylated derivatives and reduced forms of the compound .
Scientific Research Applications
4-O-Methyl-Beta-D-Glucuronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-O-Methyl-Beta-D-Glucuronic Acid involves its interaction with various enzymes and molecular targets. For instance, it is a substrate for alpha-glucuronidase, which catalyzes the hydrolysis of glucuronic acid derivatives . This interaction is crucial for the breakdown of complex carbohydrates in biological systems.
Comparison with Similar Compounds
4-O-Methyl-Beta-D-Glucuronic Acid is unique due to its methylation at the 4-O position, which distinguishes it from other glucuronic acid derivatives. Similar compounds include:
D-Glucuronic Acid: The parent compound without the methyl group.
Galacturonic Acid: Another uronic acid derived from galactose.
Iduronic Acid: A component of glycosaminoglycans like heparin.
These compounds share similar structural features but differ in their functional groups and biological roles.
Properties
Molecular Formula |
C7H12O7 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7-/m1/s1 |
InChI Key |
WGLLPAPKWFDHHV-RLZVPWTLSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)O)O)O |
Origin of Product |
United States |
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